molecular formula C6H9N3O3 B1460305 Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate CAS No. 2096985-94-1

Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B1460305
CAS No.: 2096985-94-1
M. Wt: 171.15 g/mol
InChI Key: RUXSWCVHTZXSSY-UHFFFAOYSA-N
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Description

“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Synthesis Analysis

“this compound” can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed . It is a five-membered aromatic azole chain, triazole compound containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

“this compound” is utilized as a precursor for preparing the nucleoside analogue, Ribavirin . It may also be used in the synthesis of the following nucleoside analogues: 1-(2,2-dimethyl-6-trityloxymethyl-4,6a-dihydro-3aH-cyclopenta[1,3]dioxol-4-yl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 127.10 . Its melting point is between 196-199 °C (lit.) .

Scientific Research Applications

Acylation and Structural Studies

  • Acylation studies of 5-Amino-1H-1,2,4-triazoles, which are closely related to the chemical , reveal insights into the reaction products and their structures using proton-coupled 13C-NMR spectroscopy. This research contributes to understanding the structural aspects of similar triazole derivatives (Winkler & Kristinsson, 1983).

Synthesis and Derivatives Formation

  • The synthesis of 1- and 2-methyl derivatives of 5,7-disubstituted V-triazolo[4,5-d]pyrimidines from 1,2,3-triazoles shows the potential for creating novel derivatives with varied substitutions, expanding the utility of such compounds in various scientific applications (Albert & Taguchi, 1972).

Crystallography and Quantum Chemical Calculations

  • Detailed structural determination of similar triazole derivatives through experimental methods like X-ray diffraction and quantum-chemical calculations highlights the importance of these techniques in understanding the molecular configuration of such compounds (Shtabova et al., 2005).

Antibacterial Properties

  • Studies on the antibacterial properties of synthesized triazole derivatives, such as those containing alkyl or alkoxyphenyl substituents, contribute to the development of new antimicrobial agents. These findings are significant in the field of medicinal chemistry and pharmaceutical research (Iradyan et al., 2014).

Spectroscopic and Structural Characteristics

  • The study of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate offers insights into their spectroscopic, structural, and conformational characteristics. Such studies are crucial in the pharmaceutical industry for drug design and development (Dzygiel et al., 2004).

Herbicide Development

  • Research on synthesizing intermediates for herbicides, such as the preparation of 5-methoxyl-4-methyl-1,2,4-triazole-3-one, underlines the significance of triazole derivatives in agricultural science. This application is vital for developing new and more effective herbicides (Yong et al., 2009).

Safety and Hazards

“Methyl 5-methoxy-1-methyl-1h-1,2,4-triazole-3-carboxylate” is classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It may cause irritation and damage to the eyes, skin, respiratory system, and digestive system .

Properties

IUPAC Name

methyl 5-methoxy-1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-9-6(12-3)7-4(8-9)5(10)11-2/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSWCVHTZXSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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